molecular formula C17H9F2N3O4 B12378614 3-(6-fluoro-2H-chromen-3-yl)-5-(2-fluoro-5-nitrophenyl)-1,2,4-oxadiazole

3-(6-fluoro-2H-chromen-3-yl)-5-(2-fluoro-5-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B12378614
M. Wt: 357.27 g/mol
InChI Key: WVIOJTZQQHDPIZ-UHFFFAOYSA-N
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Description

3-(6-fluoro-2H-chromen-3-yl)-5-(2-fluoro-5-nitrophenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-fluoro-2H-chromen-3-yl)-5-(2-fluoro-5-nitrophenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting the chromenyl intermediate with a nitrile oxide, which can be generated in situ from a suitable precursor such as a nitro compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(6-fluoro-2H-chromen-3-yl)-5-(2-fluoro-5-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 3-(6-fluoro-2H-chromen-3-yl)-5-(2-fluoro-5-nitrophenyl)-1,2,4-oxadiazole would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-fluoro-2H-chromen-3-yl)-5-phenyl-1,2,4-oxadiazole
  • 3-(6-fluoro-2H-chromen-3-yl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

Uniqueness

The presence of both fluoro and nitro groups in 3-(6-fluoro-2H-chromen-3-yl)-5-(2-fluoro-5-nitrophenyl)-1,2,4-oxadiazole may impart unique chemical and biological properties compared to similar compounds. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C17H9F2N3O4

Molecular Weight

357.27 g/mol

IUPAC Name

3-(6-fluoro-2H-chromen-3-yl)-5-(2-fluoro-5-nitrophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H9F2N3O4/c18-11-1-4-15-9(6-11)5-10(8-25-15)16-20-17(26-21-16)13-7-12(22(23)24)2-3-14(13)19/h1-7H,8H2

InChI Key

WVIOJTZQQHDPIZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)F)C3=NOC(=N3)C4=C(C=CC(=C4)[N+](=O)[O-])F

Origin of Product

United States

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